molecular formula C10H11LiO3 B1436472 Lithium(1+) ion 4-hydroxy-2-phenylbutanoate CAS No. 2059942-64-0

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

Cat. No.: B1436472
CAS No.: 2059942-64-0
M. Wt: 186.2 g/mol
InChI Key: GSRBPOHRKDUDNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is a chemical compound with the molecular formula C10H13LiO3. It is a lithium salt of 4-hydroxy-2-phenylbutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate typically involves the neutralization of 4-hydroxy-2-phenylbutanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and controlled conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Lithium 4-hydroxy-2-phenylbutanoate: A closely related compound with similar properties.

    4-hydroxy-2-phenylbutanoic acid: The parent acid of the lithium salt.

    2-hydroxy-4-phenylbutanoate esters: Used as precursors for various pharmaceuticals.

Uniqueness

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is unique due to its specific combination of lithium and 4-hydroxy-2-phenylbutanoate, which imparts distinct chemical and biological properties. Its lithium component can influence neurological functions, making it particularly interesting for medical research .

Properties

IUPAC Name

lithium;4-hydroxy-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRBPOHRKDUDNX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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